![molecular formula C25H26N2O3S B2573896 2-([1,1'-ビフェニル]-4-イル)-N-(2-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)アセトアミド CAS No. 922036-59-7](/img/structure/B2573896.png)

2-([1,1'-ビフェニル]-4-イル)-N-(2-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

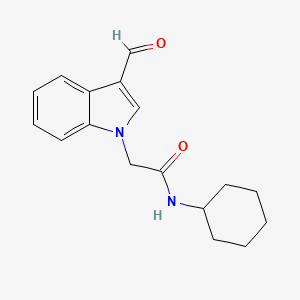

2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.

BenchChem offers high-quality 2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗オオミケテ活性

この化合物は、3,4-ジヒドロイソキノリン-1(2H)-オン骨格の誘導体であり、植物病原菌であるPythium recalcitransに対する抗オオミケテ活性を有することが合成および試験により示されています . 結果から、この化合物の抗オオミケテ活性は、他の植物病原菌に対する抗真菌活性よりも優れていることが示されました .

植物病害管理

この化合物は、植物病害の管理に使用されています . 特に、一般的な植物病原菌であるP. recalcitrans に対して予防効果を示しています。

生物膜破壊

この化合物の作用機序は、P. recalcitrans の生物膜系の破壊である可能性があります。 これは、生理学的および生化学的分析、超微細構造観察、およびリピドミクス分析の結果から示唆されています .

アルドケト還元酵素AKR1C3の阻害剤

この化合物は、新規で、非常に強力(nMレベル)で、アイソフォーム選択的な(1500倍)アルドケト還元酵素AKR1C3の阻害剤であることが明らかになっています . AKR1C3は、乳がんと前立腺がんの両方において関心の的となっているターゲットです .

がん研究

AKR1C3に対する阻害効果を考えると、この化合物はがん研究、特に乳がんと前立腺がんの研究において潜在的な用途があります .

作用機序

Target of Action

The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound 2-([1,1’-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide interacts with its target, the enzyme AKR1C3, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound 2-([1,1’-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide affects the biochemical pathway involving the enzyme AKR1C3. By inhibiting this enzyme, the compound disrupts the metabolism of certain substrates .

Pharmacokinetics

The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The molecular and cellular effects of the action of 2-([1,1’-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide are primarily the inhibition of the enzyme AKR1C3. This results in a disruption of the metabolism of certain substrates in the cells .

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(18-20-10-12-23(13-11-20)21-6-2-1-3-7-21)26-15-17-31(29,30)27-16-14-22-8-4-5-9-24(22)19-27/h1-13H,14-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJUMXUEGLGSRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)

![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2573820.png)

![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)

![1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2573828.png)

![N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2573830.png)

![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)

![4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2573836.png)